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molecular formula C22H27N3O3S B8386865 1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-

1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-

Cat. No. B8386865
M. Wt: 413.5 g/mol
InChI Key: PDJFCIIMPPXKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

To a dimethylsulfoxide (10 ml) solution of potassium t-butoxide (262 mg, 2.33 mmol) and 2-mercaptobenzimidazole (349 mg, 2.33 mmol), (4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl acetate (500 mg, 1.55 mmol) was added and the mixture was stirred in a nitrogen atmosphere at 150° C. for 3 hours and 10 minutes. After cooled to room temperature, the reaction mixture was diluted with toluene and washed with a diluted aqueous sodium hydroxide solution and a saturated saline solution, dried over sodium sulfate, and filtrated. The filtrate was concentrated under reduced pressure. The residue was subjected twice to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=1/1) to obtain the title compound (441 mg, 68.8%) as a white foam.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
Name
(4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl acetate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.8%

Identifiers

REACTION_CXSMILES
CS(C)=O.CC(C)([O-])C.[K+].[SH:11][C:12]1[NH:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1.C(O[CH2:25][C:26]1[C:31]([CH3:32])=[C:30]([O:33][CH2:34][CH:35]2[CH2:40][O:39][C:38]([CH3:42])([CH3:41])[O:37][CH2:36]2)[C:29]([CH3:43])=[CH:28][N:27]=1)(=O)C>C1(C)C=CC=CC=1>[CH3:41][C:38]1([CH3:42])[O:39][CH2:40][CH:35]([CH2:34][O:33][C:30]2[C:29]([CH3:43])=[CH:28][N:27]=[C:26]([CH2:25][S:11][C:12]3[NH:16][C:15]4[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=4[N:13]=3)[C:31]=2[CH3:32])[CH2:36][O:37]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
262 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
349 mg
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
(4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl acetate
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)OCC1COC(OC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a nitrogen atmosphere at 150° C. for 3 hours and 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
WASH
Type
WASH
Details
washed with a diluted aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was subjected twice to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 441 mg
YIELD: PERCENTYIELD 68.8%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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